molecular formula C10H11FN4 B1446587 (1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1267357-55-0

(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine

Cat. No.: B1446587
CAS No.: 1267357-55-0
M. Wt: 206.22 g/mol
InChI Key: JXGHFDYNOLVGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a fluorophenyl group, a methyl group, and a triazole ring, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction involving an azide and an alkyne. This reaction is usually catalyzed by copper(I) salts under mild conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted with an amine group.

    Methylation: The methyl group can be added through a methylation reaction using methyl iodide or dimethyl sulfate as the methylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, leading to consistent product quality.

    Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Copper(I) salts for click chemistry reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the molecule.

    Substitution: Substituted derivatives with different functional groups replacing the amine group.

Scientific Research Applications

(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-Fluorophenyl)methanamine: A simpler compound with a similar fluorophenyl group but lacking the triazole ring.

    5-(2-Fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine: A more complex compound with additional functional groups and a different heterocyclic ring.

Uniqueness

(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is unique due to its combination of a fluorophenyl group, a methyl group, and a triazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

[1-(2-fluorophenyl)-5-methyltriazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN4/c1-7-9(6-12)13-14-15(7)10-5-3-2-4-8(10)11/h2-5H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGHFDYNOLVGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 2
(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 3
(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 5
(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Reactant of Route 6
(1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.